molecular formula C9H20Cl2N2O B594898 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 1219961-32-6

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B594898
CAS No.: 1219961-32-6
M. Wt: 243.172
InChI Key: DXYDSIGDVKQGLS-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    Formation of Pyrrolidinylmethyl Intermediate: Pyrrolidine reacts with formaldehyde to form a pyrrolidinylmethyl intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrogen chloride to yield the dihydrochloride salt of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are often employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Methyl-3-(3-pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Comparison: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-2-4-11(7-9)6-8-1-3-10-5-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYDSIGDVKQGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716647
Record name 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-32-6
Record name 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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